REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].C[C:6]1[CH:7]=[CH:8][N:9]2[C:14]=1[CH:13]=[CH:12][CH:11]=[CH:10]2.[C:15]1(C)C=CC=CC=1>>[CH3:15][C:7]1[CH:6]=[C:14]2[N:9]([C:8]=1[C:1]([Cl:4])=[O:2])[CH:10]=[CH:11][CH:12]=[CH:13]2
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CN2C=CC=CC12
|
Name
|
|
Quantity
|
475 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the residue formed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C=CC=CN2C1C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |